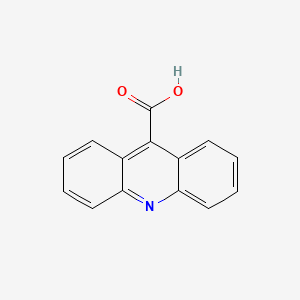

9-Acridinecarboxylic acid

説明

Historical Context of Acridine (B1665455) Chemistry in Research

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. cymitquimica.com Initially, acridine derivatives were primarily recognized for their properties as dyes and pigments. cymitquimica.comsmolecule.com However, the early 20th century marked a pivotal shift towards exploring their medicinal potential. In 1912, Paul Ehrlich and his colleague L. Benda proposed the use of acridines as antimicrobial agents, leading to the clinical use of aminoacridines as antibacterial agents starting in 1917. chemicalbook.comambeed.com

During World War II, the scarcity of quinine (B1679958) led to the extensive use of acridine-based drugs like mepacrine for the treatment of malaria. chemsrc.comnih.gov This period represented a zenith in the medicinal application of acridine compounds. chemicalbook.com Following the war, the advent of penicillin and other antibiotics led to a decline in the use of acridines as systemic antibacterial agents. chemicalbook.commdpi.com However, research into acridines continued, driven by the discovery of their ability to intercalate with DNA. chemicalbook.com This fundamental understanding of their mechanism of action opened new avenues for their development as anticancer agents, with compounds like amsacrine (B1665488) becoming notable examples. smolecule.commdpi.com The planar structure of the acridine ring is a key feature that allows it to insert between the base pairs of DNA, a property that underpins much of its biological activity. mdpi.com

Significance of the 9-Carboxylic Acid Moiety in Acridine Derivatives

The substituent at the 9-position of the acridine ring plays a crucial role in determining the compound's biological and chemical properties. ceon.rs The introduction of a carboxylic acid group at this position to form 9-Acridinecarboxylic acid provides a key functional handle for further chemical modifications. This carboxylic acid moiety makes this compound a versatile building block in organic synthesis, allowing for the creation of a diverse library of derivatives. chemimpex.comnih.gov

The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and other derivatives, facilitating the synthesis of complex molecules with tailored properties. tandfonline.com For instance, the coupling of various amino chains to the 9-carboxylic acid group has been a common strategy to develop new compounds. tandfonline.com This versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. ceon.rs

Furthermore, the presence of the carboxylic acid group influences the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets. chemimpex.com Studies have shown that the 9-substituent can affect the DNA binding affinity and specificity of acridine derivatives. mdpi.commdpi.com The carboxylic acid group, in particular, can participate in hydrogen bonding and other interactions that modulate the binding of the acridine scaffold to DNA or other biomolecules. iitkgp.ac.in

Overview of Current Research Directions on this compound

Current research on this compound is multifaceted, extending across medicinal chemistry, materials science, and analytical chemistry.

In the realm of pharmaceutical development , this compound continues to be a valuable scaffold for the design and synthesis of novel therapeutic agents. Researchers are actively exploring its derivatives for various applications:

Anticancer Agents: A significant area of focus is the development of new anticancer drugs. The ability of acridine derivatives to intercalate with DNA and inhibit enzymes like topoisomerase makes them promising candidates for cancer therapy. mdpi.comceon.rs For example, derivatives of 9-acridinecarboxamide are being investigated for their antiproliferative properties. researchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a renewed interest in acridine compounds as antimicrobial agents. chemimpex.com Derivatives of this compound are being synthesized and evaluated for their activity against various bacterial strains. ceon.rsresearchgate.net

Neurodegenerative Diseases: Recent studies have explored the potential of this compound derivatives in the context of neurodegenerative disorders like Alzheimer's disease. smolecule.com For instance, novel cyclopentaquinoline derivatives incorporating this compound have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes implicated in the progression of Alzheimer's. mdpi.comnih.gov

Beyond medicine, this compound and its derivatives are being investigated for their photophysical properties . Their inherent fluorescence makes them suitable for the development of:

Fluorescent Probes and Sensors: These compounds are utilized to create fluorescent probes for biological imaging and for sensing specific analytes. chemimpex.comdntb.gov.ua For example, a europium(III) complex with this compound has been synthesized and used as a luminescent probe for sensing double-stranded DNA. nih.gov Studies have also investigated the fluorescence spectral characteristics of this compound to understand its photophysical behavior in different environments. iitkgp.ac.inacs.orglsu.edu

In materials science , this compound is used as a building block to create novel organic materials with specific electronic and optical properties. tandfonline.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | chemicalbook.com |

| Molecular Weight | 223.23 g/mol | chemicalbook.com |

| Melting Point | 290 °C (decomposes) | chemicalbook.comchemimpex.com |

| Appearance | Light yellow to amber to dark green crystalline powder | chemimpex.com |

| Solubility | Slightly soluble in aqueous base and DMSO | chemicalbook.com |

| pKa | 0.72 ± 0.30 (Predicted) | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

acridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRYQBAAHMBIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201524 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-90-3 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5336-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Acridinecarboxylic Acid and Its Derivatives

Established Synthetic Routes for 9-Acridinecarboxylic Acid

The synthesis of the this compound core can be achieved through several established chemical reactions, primarily involving the construction of the tricyclic acridine (B1665455) system followed by or concurrent with the introduction of the carboxyl group.

Pfitzinger Reaction Applications

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, which can be extended to produce acridine systems. This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

To synthesize this compound derivatives, isatin or its substituted variants are reacted with specific ketones or phenolic compounds. For instance, the reaction of isatin with cyclic ketones can yield fused acridine structures. A notable application involves the reaction of isatins with di- or trihydroxy derivatives of benzene, such as resorcinol (B1680541) or phloroglucinol, which can tautomerize to form keto-enols under basic conditions. This reaction, typically conducted by heating the reactants in an aqueous solution of potassium or sodium hydroxide, yields 1,3-dihydroxyacridine-9-carboxylic acids. acs.orgsimsonpharma.com Similarly, the reaction of an appropriate isatin with 3,4-dihydro-1(2H)-naphthalenone derivatives is a known route to 5,6-dihydrobenz[c]acridine-7-carboxylic acids. tandfonline.com

Table 1: Examples of Pfitzinger Reaction for Acridine Synthesis

| Isatin Reactant | Carbonyl Reactant | Product Type |

| Isatin | Resorcinol | 3-Hydroxy-9-acridinecarboxylic acid simsonpharma.com |

| Substituted Isatins | Phloroglucinol | 1,3-Dihydroxy-9-acridinecarboxylic acid derivatives acs.orgsimsonpharma.com |

| 5-Fluoroisatin | 3,4-dihydro-1(2H)-naphthalenone derivative | 5,6-Dihydro-9-fluoro-3-phenylbenz[c]acridine-7-carboxylic acid tandfonline.com |

Cyclization Reactions for Acridine Skeleton Formation

Several cyclization strategies are employed to construct the fundamental acridine ring system.

Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine (B1679370) with a carboxylic acid, facilitated by a dehydrating agent like zinc chloride at high temperatures. googleapis.com To produce acridines substituted at the 9-position, a substituted carboxylic acid is used.

Cyclization of Diphenylamine-2-carboxylic Acids: A widely used method begins with the Ullmann condensation of aniline (B41778) and o-chlorobenzoic acid to form N-phenylanthranilic acid (diphenylamine-2-carboxylic acid). googleapis.com This precursor, already containing the necessary carboxyl group, can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid to form an acridone (B373769) (9-oxo-9,10-dihydroacridine). The acridone can then be converted to 9-chloroacridine, which serves as a versatile intermediate. orgsyn.org

Zinc Chloride-Promoted Cyclization: A more recent development involves the intramolecular cyclization of ortho-arylamino Schiff bases. These substrates, synthesized from o-fluorobenzaldehyde and an aromatic amine, cyclize in the presence of zinc chloride (ZnCl₂) under mild conditions (50-80 °C) to afford acridine derivatives in high yields. clockss.org

Functionalization Strategies for Carboxylic Acid Introduction

In cases where the acridine skeleton is synthesized without the C9-carboxyl group, specific functionalization reactions can be employed to introduce it.

Oxidation of 9-Methylacridine (B196024): A direct and atom-economical method involves the oxidation of 9-methylacridine. This transformation can be achieved using tert-butyl hydroperoxide (TBHP) as the oxidant, catalyzed by vanadyl acetylacetonate (B107027) (VO(acac)₂), often under microwave irradiation. mdpi.com This approach avoids the use of heavy metal contaminants.

Reaction with Carbon Dioxide: this compound hydrate (B1144303) can be prepared through the reaction of acridine with carbon dioxide, although this typically requires conditions of high temperature and pressure. orgsyn.org

Synthesis of Key Derivatives of this compound

The carboxylic acid functional group at the 9-position is a versatile starting point for creating a variety of derivatives, most notably esters and amides.

Synthesis of this compound Methyl Ester

The methyl ester of this compound, 9-(methoxycarbonyl)acridine, is a common derivative used in research. Its synthesis is typically achieved through standard esterification procedures. acs.org

Fischer Esterification: This acid-catalyzed reaction involves treating this compound with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using the alcohol as the solvent. libretexts.org

Table 2: Fischer Esterification for Methyl Ester Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ or HCl | This compound methyl ester acs.orglibretexts.org |

Synthesis of 9-Acridinecarboxamide Derivatives

Amide derivatives are frequently synthesized to explore the biological activities of acridine compounds. The synthesis can proceed via two main pathways: activation of the carboxylic acid or starting from a 9-haloacridine intermediate.

From this compound: The most direct route involves the coupling of this compound with a primary or secondary amine. To facilitate this reaction, the carboxylic acid must first be activated. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). tandfonline.comtandfonline.com The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). tandfonline.com

Table 3: Common Methods for 9-Acridinecarboxamide Synthesis

| Starting Material | Reagents | Product |

| This compound | Amine, BOP, DIEA tandfonline.comtandfonline.com | 9-Acridinecarboxamide derivative |

| 9-Chloroacridine | Amine, Phenol (solvent) clockss.orgcapes.gov.br | 9-Substituted aminoacridine |

| This compound | 1. SOCl₂ 2. Amine | 9-Acridinecarboxamide derivative researchgate.netsavemyexams.com |

Coupling with Extended Amino Chains

A significant area of development in the synthesis of this compound derivatives involves the coupling of the carboxylic acid moiety with extended amino chains to form 9-acridinecarboxamides. A facile and reliable method for this transformation has been reported, which improves upon previous techniques by optimizing reaction conditions and devising a novel work-up procedure. This approach allows for the efficient coupling of commercially available this compound with various amino chains, achieving yields of approximately 75%. tandfonline.comtandfonline.com

The key to this improved synthesis is the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in the presence of diisopropylethylamine (DIEA) in dimethylformamide (DMF). tandfonline.com This combination has proven to be superior to other coupling methods, such as those using dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), in terms of conversion rates and purity of the final product. tandfonline.com The reaction is typically carried out at room temperature under an inert atmosphere for 24 hours. tandfonline.com This method provides a direct and clean route to 9-acridinecarboxamides, which are valuable intermediates for the synthesis of more complex molecules, including potential DNA intercalating agents. tandfonline.com

A notable advantage of this procedure is the straightforward isolation of the products, which avoids the need for silica (B1680970) gel column chromatography, a technique often complicated by the photosensitivity of acridine derivatives. tandfonline.com The resulting 9-acridinecarboxamides can be further modified, for instance, by deprotection of a terminal amino group, to allow for coupling with sequence-specific ligands to enhance their DNA-binding affinity. tandfonline.com

Deprotection Strategies

For 9-acridinecarboxamide derivatives synthesized with a tert-butoxycarbonyl (Boc) protected amino chain, deprotection is typically achieved under acidic conditions. tandfonline.com A common method involves treating the protected compound with a 50:50 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂) at room temperature for one hour. tandfonline.com This effectively removes the Boc group, yielding the corresponding primary amine. tandfonline.com

Alternatively, for other types of protecting groups, different reagents are employed. For example, a benzyloxycarbonyl (Z or Cbz) group can be removed using a solution of hydrobromic acid (HBr) in acetic acid. tandfonline.com A 33% weight solution of HBr in acetic acid is typically used at room temperature for 24 hours to achieve deprotection. tandfonline.com

Synthesis of Cyclopentaquinoline Derivatives with this compound

A series of novel cyclopentaquinoline derivatives have been synthesized by coupling them with this compound to create potential multifunctional drug candidates. mdpi.comresearchgate.net The synthesis involves the formation of an amide bond between the carboxylic acid group of this compound and an amino group on a cyclopentaquinoline core, which is connected via an alkyl chain of varying length. mdpi.comnih.gov

The synthetic route begins with the preparation of the cyclopentaquinoline diamine substrates. mdpi.com The core reaction involves the activation of the carboxylic group of this compound. This is achieved using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as an activator in the presence of a tertiary amine base, N-methylmorpholine (NMM), in tetrahydrofuran (B95107) (THF) as a solvent. mdpi.com The reaction mixture is typically stirred in an ice bath for several hours to facilitate the formation of the activated ester. mdpi.com

Subsequently, the appropriate cyclopentaquinoline diamine, dissolved in THF, is added to the reaction mixture, and the reaction is allowed to proceed at room temperature for 24 hours. mdpi.com This results in the formation of the desired cyclopentaquinoline derivative linked to the this compound moiety through an amide bond. mdpi.com The final products are then purified and characterized. mdpi.com These compounds have been evaluated for their biological activity, particularly as cholinesterase inhibitors in the context of Alzheimer's disease research. mdpi.comnih.govmdpi.com

| Reactants | Reagents | Solvent | Product |

| This compound, Cyclopentaquinoline diamine | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | Cyclopentaquinoline derivative with this compound |

This interactive table summarizes the key components in the synthesis of cyclopentaquinoline derivatives with this compound.

Synthesis of 9-Phosphoryl-9,10-dihydroacridines and 9-Phosphorylacridines

The synthesis of 9-phosphoryl-9,10-dihydroacridines and their aromatized counterparts, 9-phosphorylacridines, has been achieved through a nucleophilic aromatic substitution of hydrogen (SNH) approach. nih.gov This method involves the direct reaction of acridine with a corresponding phosphonate (B1237965). nih.gov The reaction is typically carried out by stirring acridine and the phosphonate without a solvent under an argon atmosphere at a temperature of 75–80°C for 2–7 hours. nih.gov This procedure yields 9-phosphoryl-9,10-dihydroacridines in high yields, ranging from 85% to 95%. nih.gov

The subsequent aromatization of the 9-phosphoryl-9,10-dihydroacridines to form 9-phosphorylacridines can be accomplished through oxidation. nih.govmdpi.com One method involves electrochemical oxidation, which has been shown to be an efficient and environmentally benign approach. mdpi.com This electrochemical method successfully converts the dihydroacridine derivatives to the corresponding aromatic acridines in high yields (81%–89%), while preserving the phosphorus-containing substituent. nih.govmdpi.com However, this method is not universally applicable to all derivatives, as some with phosphoryl sulfide (B99878) and selenide (B1212193) substituents have been observed to decompose under these conditions. mdpi.com

An alternative chemical oxidation method utilizes chloranil (B122849) as the oxidant. mdpi.com This approach has been successful for the aromatization of certain 9-chalcogenophosphoryl-9,10-dihydroacridines, leading to the formation of 9-phosphorylacridines in yields up to 95%. mdpi.com However, this method is also selective, as derivatives with sulfur or selenium analogues tend to form complex mixtures of products. mdpi.com The choice of oxidation method is therefore crucial and dependent on the specific substituents on the phosphorus moiety. nih.govmdpi.com

| Precursor | Reagent | Product | Yield |

| Acridine | Phosphonate | 9-Phosphoryl-9,10-dihydroacridine | 85-95% |

| 9-Phosphoryl-9,10-dihydroacridine | Electrochemical Oxidation | 9-Phosphorylacridine | 81-89% |

| 9-Chalcogenophosphoryl-9,10-dihydroacridine | Chloranil | 9-Phosphorylacridine | up to 95% |

This interactive table outlines the synthesis of 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines, including reagents and yields.

Synthesis of Short DNA-Binding Peptides Utilizing this compound

This compound is a crucial building block in the synthesis of short DNA-binding peptides. lookchem.comchemicalbook.comlabmix24.comscbt.comalfachemch.com These synthetic peptides are designed to recognize and bind to specific DNA sequences, a property that makes them promising candidates for the development of novel therapeutic agents targeting genetic diseases at the molecular level. lookchem.com The acridine moiety acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. tandfonline.com

The synthesis can be performed in a stepwise manner, often utilizing solid-phase peptide synthesis (SPPS) techniques. This allows for the controlled addition of amino acids to build the desired peptide chain, followed by the final coupling with this compound. The use of protecting groups for the amino acid side chains and the peptide termini is essential to ensure the correct sequence and prevent unwanted side reactions. organic-chemistry.org Following the synthesis, the peptide-acridine conjugate is cleaved from the solid support and deprotected to yield the final product. organic-chemistry.org

Modern Synthetic Approaches and Efficiency Improvements

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for improving the efficiency of organic reactions, including the synthesis of acridine derivatives. researchgate.netresearchgate.net This technique offers several advantages over conventional heating methods, such as significantly shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts. researchgate.netresearchgate.net

In the context of acridine synthesis, microwave irradiation has been successfully applied to the Friedländer annulation, a classic method for constructing the acridine core. researchgate.netresearchgate.net For example, the synthesis of dihydro-triazolo-pyrimido-acridines has been achieved using microwave-assisted Friedländer synthesis, with the reaction conditions optimized using response surface methodology (RSM). researchgate.netresearchgate.net This approach has demonstrated the benefits of microwave heating in providing good yields in a fraction of the time required by conventional methods. researchgate.netresearchgate.net

Microwave-assisted methods have also been developed for the synthesis of acridine carboxylic acid derivatives. researchgate.net A one-pot synthesis of novel acridine carboxylic acid compounds has been reported, where 4-aminobenzoic acid, an aromatic aldehyde, and a 1,3-diketone are reacted under microwave irradiation. researchgate.net This catalyst-free procedure, conducted in a small amount of ethanol, efficiently produces the desired products in high yields (65–90%) within a short reaction time of just 6 minutes. researchgate.net

Furthermore, microwave irradiation has been utilized in the oxidation of 9-methylacridine to this compound. vulcanchem.com This method, which employs tert-butyl hydroperoxide (TBHP) as the oxidant and vanadyl acetylacetonate (VO(acac)₂) as a catalyst, benefits from the enhanced reaction efficiency provided by microwave heating (200–350 W), reducing the reaction time from hours to minutes. vulcanchem.com This not only improves the throughput but also aligns with the principles of green chemistry by reducing energy consumption. vulcanchem.com

| Reaction Type | Reactants | Conditions | Advantages |

| Friedländer Annulation | o-aminoaryl ketone/aldehyde, methylene-activated compound | Microwave, Response Surface Methodology | Good yields, short reaction times |

| One-pot Acridine Carboxylic Acid Synthesis | 4-aminobenzoic acid, aromatic aldehyde, 1,3-diketone | Microwave, catalyst-free, ethanol | High yields (65-90%), 6 min reaction time |

| Oxidation | 9-Methylacridine | Microwave, TBHP, VO(acac)₂ | Reduced reaction time, high atom economy |

This interactive table highlights modern microwave-assisted synthetic approaches for this compound and its derivatives.

Optimization of Reaction Conditions

The synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions to ensure high yields and purity. Research has focused on several key parameters, including the choice of catalysts, solvents, temperature, and reaction time. These factors can significantly influence the reaction's efficiency, selectivity, and environmental impact.

In the synthesis of derivatives, such as those involving the formation of an amide bond with this compound, the activation of the carboxylic group is a critical step. nih.gov This is often achieved using an acid activator like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a tertiary amine base such as N-methylmorpholine (NMM). nih.gov The reaction is typically conducted in a solvent like tetrahydrofuran (THF) and requires careful temperature control, often starting in an ice bath to manage the initial reaction energetics. nih.gov

Photocatalysis represents a modern approach to the synthesis of this compound derivatives. rsc.orgnih.gov Acridine-based photocatalysts have been shown to be effective in various transformations, including direct decarboxylative functionalization. rsc.orgnih.gov The efficiency of these reactions is influenced by the substitution on the acridine ring, with 9-aryl substituted acridines often showing superior catalytic performance. nih.gov Optimization studies for these photocatalytic reactions involve screening different acridine catalysts, light sources (e.g., 400 nm LED), and solvents. rsc.orgchemrxiv.org For instance, in the direct decarboxylative sulfonylation, trifluorotoluene was found to be a suitable solvent, and the reaction proceeds efficiently under visible light irradiation. rsc.org

The following tables summarize the optimized conditions for different synthetic methodologies for this compound and its derivatives based on published research.

Table 1: Optimization of Oxidation-Based Synthesis of this compound

| Parameter | Optimized Condition | Rationale/Observation | Reference |

| Starting Material | 9-Methylacridine | Precursor for oxidation to the carboxylic acid. | vulcanchem.com |

| Oxidant | tert-Butyl hydroperoxide (TBHP) | Effective oxidant for this transformation. | vulcanchem.com |

| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) | Catalyzes the oxidation process. | vulcanchem.com |

| Reaction Medium | Microwave Irradiation (200–350 W) | Enhances reaction efficiency and reduces time. | vulcanchem.com |

| Addition Method | Batchwise addition of precursor | Controls exothermicity and improves yield. | vulcanchem.com |

Table 2: Optimization of Amide Bond Formation with this compound

| Parameter | Optimized Condition | Rationale/Observation | Reference |

| Activating Agent | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Activates the carboxylic group for amidation. | nih.gov |

| Base | N-Methylmorpholine (NMM) | Tertiary amine base required for the activation step. | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Suitable solvent for the reaction. | nih.gov |

| Temperature | Initial cooling in an ice bath, then room temperature | Manages reaction energetics and ensures completion. | nih.gov |

| Reaction Time | 24 hours | Allows for the reaction to proceed to completion. | nih.gov |

Table 3: Optimization of Photocatalytic Decarboxylative Functionalization

| Parameter | Optimized Condition | Rationale/Observation | Reference |

| Catalyst | Acridine catalyst A1 (9-aryl substituted) | Demonstrates optimal or near-optimal catalytic performance. | rsc.orgnih.gov |

| Sulfur Dioxide Source | DABSO (DABCO–bis(sulfur dioxide) adduct) or Sodium metabisulfite | Stable and readily available sources for sulfonylation. | rsc.org |

| Solvent | Dichloromethane (CH₂Cl₂) or Trifluorotoluene | Suitable solvents for the reaction. | rsc.org |

| Light Source | 400 nm or 420 nm LED | Provides the necessary energy for photocatalysis. | rsc.org |

| Reaction Time | 8-12 hours | Sufficient time for the reaction to proceed. | rsc.org |

Spectroscopic and Photophysical Investigations of 9 Acridinecarboxylic Acid

Ultraviolet-Visible Absorption Spectroscopy

The interaction of 9-Acridinecarboxylic acid with ultraviolet and visible light provides fundamental information about its electronic transitions.

The absorption spectra of this compound are characterized by electronic transitions that are identified as π,π* type, based on molar absorptivity data. iitkgp.ac.in In comparison to its parent compound, acridine (B1665455), the absorption bands of 9-ACA are less structured. iitkgp.ac.in The presence of a carboxylic acid group at the 9-position, however, introduces steric hindrance with the peri-hydrogens at the 1- and 8-positions. iitkgp.ac.in This steric effect reduces the resonance interaction of the carboxyl group with the aromatic ring, leading primarily to an inductive effect from the substituent. iitkgp.ac.in Semiempirical calculations suggest that in the ground state (S₀), the carboxyl group is oriented at an angle of approximately 55° relative to the acridine ring. acs.org

The nature of the solvent has a discernible effect on the absorption spectrum of this compound. A notable blue shift (hypsochromic shift) of the long-wavelength absorption band is observed in protic solvents. iitkgp.ac.in This shift is attributed to strong hydrogen-bonding interactions between the carboxylic acid group and the solvent molecules. iitkgp.ac.in This interaction is so significant that it can lead to partial deprotonation of the carboxylic proton and forces the COOH group out of the plane of the aromatic ring. iitkgp.ac.in Consequently, the resonance interaction between the carboxyl group and the π-electron system of the acridine ring is diminished, causing the observed blue shift. iitkgp.ac.in In contrast, no significant solvent-induced shifts are generally seen in the absorption spectra when moving from nonpolar to polar solvents, which suggests that the dipole moment of the molecule is low in its ground state. iitkgp.ac.in

Characterization of Absorption Bands and Electronic Transitions

Fluorescence Spectroscopy and Photophysical Properties

The fluorescence characteristics of this compound provide deeper insights into its excited-state dynamics and interactions with its environment.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, have been measured for this compound in various organic solvents. These parameters are crucial for understanding the de-excitation pathways of the molecule.

Below is a table summarizing the photophysical data for this compound in different solvents.

| Solvent | Absorption Max (λmax(abs)) (nm) | Molar Absorptivity (εmax) (M-1cm-1) | Fluorescence Max (λmax(flu)) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane (B81311) | 398 | 9800 | 415 | 0.002 | 1.8 |

| Tetrahydrofuran (B95107) | 400 | 10000 | 422 | 0.011 | 4.5 |

| Acetonitrile | 400 | 10200 | 420 | 0.015 | 5.2 |

| Methanol (B129727) | 394 | 9600 | 425 | 0.045 | 8.5 |

| Water (pH 9.5) | 398 | 10500 | 445 | 0.29 | 12.5 |

Data sourced from Dey and Haynes (1997). iitkgp.ac.inlew.ro

A significant observation for this compound is the absence of a large Stokes-shifted fluorescence emission band in neutral organic solvents and water. iitkgp.ac.inacs.orglsu.edu This behavior is in contrast to some other aromatic carboxylic acids, like 9-anthroic acid, which do exhibit such a shift. acs.orgresearcher.life The fluorescence spectra of 9-ACA in solvents like tetrahydrofuran are structured and bear a mirror-image relationship with their corresponding absorption spectra. iitkgp.ac.in The lack of a large Stokes shift suggests that there is no significant charge-transfer character in the emitting state where the carboxyl group would need to be nearly coplanar with the aromatic ring. iitkgp.ac.inacs.org

The hydrogen-bonding capacity of the solvent plays a crucial role in the fluorescence properties of this compound. iitkgp.ac.inacs.orglsu.edu It has been observed that the fluorescence quantum yield (Φf) of 9-ACA increases as the hydrogen-bonding capacity of the solvent increases. iitkgp.ac.inacs.org This is evident from the data in the table above, where the quantum yield is significantly higher in methanol and water compared to cyclohexane and tetrahydrofuran. In near-neutral to slightly acidic aqueous solutions, 9-ACA exists predominantly in its zwitterionic form. iitkgp.ac.inacs.org The interaction with hydrogen-bonding solvents, particularly the formation of the zwitterion, influences the electronic distribution and excited-state dynamics, leading to enhanced fluorescence. iitkgp.ac.in

Zwitterionic Form in Aqueous Solutions

In aqueous solutions with near-neutral to slightly acidic pH, this compound (9-ACA) predominantly exists in a zwitterionic form. iitkgp.ac.inacs.orgresearchgate.netresearchgate.netlsu.edu This is a result of the protonation of the heterocyclic nitrogen atom and the deprotonation of the carboxylic acid group. The formation of this zwitterion is a key characteristic of 9-ACA in aqueous environments and influences its spectroscopic behavior. Studies indicate that in moderately concentrated acid solutions, 9-ACA, along with its methyl ester, forms monoprotonated species. iitkgp.ac.inacs.orgresearchgate.netlsu.edu

Prototropic Equilibria and pKa Estimation in Ground and Excited States

The prototropic equilibria of this compound (9-ACA) in both its ground (S₀) and lowest excited singlet (S₁) electronic states have been a subject of investigation. The pKa values for the various acid-base equilibria in the ground state have been estimated. iitkgp.ac.inacs.org These equilibria are crucial for understanding the pH-dependent absorption and fluorescence characteristics of the molecule.

Upon electronic excitation, the basicity of the ring nitrogen and the carbonyl oxygen of the carboxylic group increases. researchgate.net However, a comparison of the ground and excited state charge distributions suggests that the dissociation of the carboxylic acid would be less significant in the excited state. lew.ro This is consistent with findings for related compounds like 9-anthroic acid. lew.ro

The following table summarizes the estimated pKa values for the ground state prototropic equilibria of 9-ACA.

| Equilibrium | pKa |

| Cation/Zwitterion | Data not available |

| Zwitterion/Anion | Data not available |

Further research is needed to populate the specific pKa values for these equilibria.

Comparison with 9-Anthroic Acid Fluorescence Behavior

A notable distinction in the photophysical behavior of this compound (9-ACA) is observed when compared to its structural analog, 9-anthroic acid (9-AA). Unlike 9-AA, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water. iitkgp.ac.inacs.orgresearchgate.netresearcher.lifeacs.org This anomalous, large Stokes-shifted emission in 9-AA is attributed to the formation of a charge-transfer emitting state where the carboxyl group is nearly coplanar with the aromatic ring. iitkgp.ac.inacs.orgresearchgate.net

The absence of this phenomenon in 9-ACA suggests a different excited-state geometry. iitkgp.ac.in While semi-empirical calculations indicate that the carboxylic acid group in both 9-ACA and 9-AA is twisted at an angle of approximately 55° with respect to the aromatic ring in the ground state and becomes more coplanar in the excited state, significant resonance charge transfer from the aromatic ring to the carboxylic group does not occur in 9-ACA upon excitation. acs.org This lack of significant charge transfer is believed to be the reason for the absence of the anomalous fluorescence behavior seen in 9-AA. iitkgp.ac.inacs.org

Furthermore, in moderately concentrated acidic solutions, the acidium cation of 9-AA formed in the excited state can reorganize to form a carbocation. iitkgp.ac.inacs.org However, there is no evidence of the formation of such a cation for 9-ACA under similar conditions. iitkgp.ac.inacs.orgresearchgate.net

The fluorescence quantum yields (Φf) for both 9-ACA and its methyl ester increase with the hydrogen-bonding capacity of the solvent. iitkgp.ac.inacs.orgresearchgate.net

The following table provides a comparative overview of the fluorescence properties of 9-ACA and 9-AA.

| Property | This compound (9-ACA) | 9-Anthroic Acid (9-AA) |

| Large Stokes-Shifted Emission | Not observed in neutral organic solvents or water. iitkgp.ac.inacs.orgresearchgate.netresearcher.lifeacs.org | Observed, attributed to a charge-transfer state. iitkgp.ac.inacs.orgresearchgate.net |

| Excited-State Geometry | Becomes more coplanar, but without significant charge transfer. acs.org | Carboxyl group becomes nearly coplanar, facilitating charge transfer. iitkgp.ac.inacs.orgresearchgate.net |

| Fluorescence in Methanol | Fluorescence spectrum is red-shifted relative to 9-AA. iitkgp.ac.in | No large Stokes-shifted emission observed. iitkgp.ac.in |

| Formation of Acidinium Cation in Excited State | No indication of formation. iitkgp.ac.inacs.orgresearchgate.net | Forms and reorganizes into a carbocation. iitkgp.ac.inacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives.

¹H NMR: The proton NMR spectrum of the methyl ester of this compound, 9-(methoxycarbonyl)acridine, has been reported with the following chemical shifts (δ): 4.15 (s, 3H, O(CH₃)), and aromatic protons observed at 8.32-8.33 (d, 2H), 7.97-7.94 (d, 2H), 7.81-7.75 (t, 2H), and 7.57-7.54 (t, 2H). iitkgp.ac.inacs.org For certain derivatives, such as 1,3-dihydroxyacridine-9-carboxylic acids, the absence of a signal for the aromatic ring proton of the methylphloroglucinol moiety in the ¹H NMR spectrum is a key indicator of the compound's structure. scribd.com

¹³C NMR: The carbon-13 NMR spectrum is also utilized for structural characterization. For instance, in derivatives of 1,3-dihydroxyacridine-9-carboxylic acid, signals for the carbon atoms C(4) and the carboxylic group (COOH) are observed, along with other signals corresponding to the acridine ring structure. scribd.com

The following table summarizes the available ¹H NMR data for a derivative of this compound.

| Compound | Functional Group | Chemical Shift (δ) | Multiplicity | Number of Protons |

| 9-(Methoxycarbonyl)acridine | O(CH₃) | 4.15 | singlet | 3 |

| Ar-H | 8.32, 8.33 | doublet | 2 | |

| Ar-H | 7.97, 7.94 | doublet | 2 | |

| Ar-H | 7.81-7.75 | triplet | 2 | |

| Ar-H | 7.57-7.54 | triplet | 2 |

Mass Spectrometry

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for this compound is available in spectral libraries such as the NIST Mass Spectrometry Data Center. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis, particularly using techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), has been employed to study this compound. nih.gov For example, under positive ionization mode (ESI+), the precursor ion [M+H]⁺ is observed at an m/z of 224.0706. nih.gov

For some derivatives, such as 1,3,7-trihydroxy-2-methylacridine-9-carboxylic acid, the mass spectrum shows fragment ions corresponding to the loss of water ([M – H₂O]⁺) and carbon monoxide ([M – H₂O – CO]⁺, [M – H₂O – 2CO]⁺, [M – H₂O – 3CO]⁺). scribd.com

The following table presents key data from the LC-MS analysis of this compound.

| Parameter | Value |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive (ESI+) |

| Precursor m/z | 224.0706 |

| Precursor Adduct | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and its derivatives.

The IR spectra of this compound hydrate (B1144303) have been recorded using both KBr pellet and Attenuated Total Reflectance (ATR) techniques. nih.gov For derivatives of 1,3-dihydroxyacridine-9-carboxylic acid, the IR spectra show characteristic absorption bands for the carboxylate anion group, typically in the regions of 1590 cm⁻¹ (asymmetric stretching, νas) and 1417-1414 cm⁻¹ (symmetric stretching, νs). scribd.com Additionally, absorption bands corresponding to the aromatic C-OH group (around 1250-1216 cm⁻¹) and other functional groups like C-Cl are also observed. scribd.com

The following table lists characteristic IR absorption bands for derivatives of this compound.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylate Anion (asymmetric) | 1590 | Stretching (νas) |

| Carboxylate Anion (symmetric) | 1417-1414 | Stretching (νs) |

| Aromatic C-OH | 1250-1216 | Stretching (ν) |

| C-Cl | 1027 | Stretching (ν) |

Mechanistic Studies of 9 Acridinecarboxylic Acid Reactions and Interactions

Enzyme-Catalyzed Reactions and Inhibition Mechanisms

Derivatives of 9-acridinecarboxylic acid have been a focal point of research into enzyme inhibition, demonstrating notable activity against several key enzymes. The mechanisms of this inhibition are often explored through kinetic studies and computational modeling, providing a detailed picture of the molecular interactions at play.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.orgisciii.es These enzymes are responsible for the digestion of carbohydrates in the small intestine; α-amylase breaks down large polysaccharides into smaller oligosaccharides, which are then hydrolyzed into glucose by α-glucosidase. isciii.es By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed. frontiersin.org

While the inhibition of α-amylase and α-glucosidase by various natural and synthetic compounds is well-documented, specific research detailing the inhibitory action of the parent compound, this compound, is not extensively covered in the scientific literature. However, studies on structurally related flavonoids and other polyphenols show that they can effectively inhibit these enzymes, often through noncompetitive or mixed-type inhibition mechanisms. nih.govmdpi.com

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound inhibits an enzyme. pharmaguideline.com These studies typically involve measuring reaction rates at varying substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot, a double reciprocal graph of 1/velocity versus 1/[substrate], which allows for the determination of key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). slideshare.net

The type of inhibition can be identified from the changes in these parameters:

Competitive inhibition: The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. pharmaguideline.comlibretexts.org

Noncompetitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but the Km remains the same. pharmaguideline.comlibretexts.org

Mixed inhibition: The inhibitor binds to an allosteric site, but has a different affinity for the free enzyme and the enzyme-substrate complex. This affects both Vmax (decreases) and Km (usually increases). researchgate.net

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, which is most common in multi-substrate reactions. This type of inhibition reduces both Vmax and Km. libretexts.orge-fas.org

For derivatives of this compound, kinetic analyses have been crucial in characterizing their interactions, particularly with cholinesterases. Studies on certain cyclopentaquinoline derivatives of this compound revealed a mixed-type of inhibition for butyrylcholinesterase. researchgate.netresearchgate.net

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov These enzymes are critical to the cholinergic system as they hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.com Their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

A series of new cyclopentaquinoline derivatives featuring a this compound moiety demonstrated significant inhibitory activity. mdpi.comnih.gov Notably, the length of an alkyl chain linker influenced both the potency and selectivity of the inhibition. For instance, derivative 3b showed the highest inhibitory activity towards BuChE, while derivative 3f was the most active against AChE. researchgate.netmdpi.comnih.gov Many of the designed compounds exhibited a preference for inhibiting BuChE over AChE. mdpi.comnih.gov

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Derivative 3b | 272.33 | 103.73 | BuChE-selective |

| Derivative 3f | 113.34 | 203.52 | AChE-selective |

Kinetic studies performed on these active derivatives confirmed their mechanism of action. Analysis of Lineweaver-Burk plots for the most potent compounds indicated a mixed-type inhibition for both AChE and BuChE, suggesting the inhibitors bind to an allosteric site on the enzymes. researchgate.net

To visualize the interactions between the inhibitors and the enzymes at an atomic level, molecular modeling and docking studies have been employed. mdpi.comnih.govnih.gov These computational methods help to explain the observed efficacy, selectivity, and mechanism of inhibition. nih.gov

Cholinesterase (AChE and BuChE) Inhibition and Kinetics

DNA Intercalation and Interaction Mechanisms

The interaction with DNA is a historically significant and well-studied aspect of acridine (B1665455) chemistry. The unique structure of the acridine ring system is central to this activity.

The defining structural feature of acridine and its derivatives, including this compound, is its planar, polycyclic aromatic system. researchgate.netwikipedia.org This planarity allows the molecule to insert itself, or intercalate, between the stacked base pairs of the DNA double helix. researchgate.netwikipedia.org

This process, first proposed by Leonard Lerman in 1961, involves the unwinding of the DNA helix to create a space for the intercalator. wikipedia.org The acridine molecule then slides into this space, where it is stabilized by van der Waals forces and π-π stacking interactions with the adjacent DNA bases. mdpi.com This insertion causes a structural distortion in the DNA, which can interfere with critical cellular processes like DNA replication and transcription, often leading to the inhibition of cell growth. wikipedia.org This mechanism is the basis for the mutagenic and cytotoxic properties of many acridine compounds. wikipedia.org

Inhibition of DNA Replication and Transcription

The biological activity of acridine compounds is often attributed to their ability to interfere with DNA-related processes. mdpi.com While specific studies on this compound's direct inhibition of DNA replication and transcription are often linked to its derivatives, the underlying mechanism involves its interaction with the DNA structure. mdpi.com G-quadruplexes, which are four-stranded structures rich in guanine, can act as significant barriers to DNA replication machinery. mdpi.com The stabilization of these structures is a known mechanism for inducing DNA damage and stalling replication forks. mdpi.com Molecules that stabilize G-quadruplexes have been shown to cause DNA damage primarily during the S-phase of the cell cycle, which is sensitive to DNA replication inhibitors, and also to affect transcription outside of the S-phase. mdpi.com Acridine derivatives are known to inhibit telomerase, an enzyme vital for maintaining telomere length, by interacting with the G-quadruplex structures within telomeric DNA. mdpi.com Furthermore, certain acridone (B373769) derivatives have been identified as inhibitors of in vitro transcription that relies on DNA-dependent T7 RNA polymerase. researchgate.net The general consensus is that acridine analogues disrupt enzyme recognition and association with DNA, thereby impeding processes like replication and transcription. mdpi.com

Interaction with Biological Targets

The semi-planar heterocyclic structure of acridine allows it to interact with a variety of biomolecular targets. researchgate.net Beyond its primary interaction with DNA, this compound is utilized in kinetic studies to probe the mechanisms of enzyme-catalyzed reactions. lookchem.com It has been employed as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are relevant in metabolic pathways. lookchem.com Molecular docking studies also use this compound to predict the binding affinity and orientation of ligands to their target proteins, aiding in the design of new therapeutic agents. lookchem.com Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, underscoring the scaffold's versatility in interacting with biological systems. researchgate.net

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical for cell replication. wikipedia.orgnumberanalytics.com Topoisomerase inhibitors can function as "poisons" by stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to lethal DNA breaks and apoptosis. wikipedia.orgnumberanalytics.com Acridine derivatives are well-documented as topoisomerase inhibitors. mdpi.comnih.gov For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative of acridine-4-carboxylic acid, is a known DNA-intercalating agent that inhibits both topoisomerase I and II. mdpi.com Similarly, other derivatives have been investigated for their ability to inhibit topoisomerase IIα, an isoform predominantly expressed in rapidly proliferating cancer cells. mdpi.com The mechanism involves the inhibitor binding to the enzyme-DNA complex, which obstructs the enzyme's function and leads to the accumulation of DNA double-strand breaks. mdpi.com While this activity is prominent among its derivatives, it stems from the core acridine structure's ability to intercalate into DNA, a property shared by this compound.

Binding to DNA

The interaction of this compound with DNA is a cornerstone of its biological activity. mdpi.com The planar acridine ring intercalates between the base pairs of the DNA double helix. mdpi.com Competitive dialysis experiments have been used to evaluate the affinity and selectivity of this compound for various DNA structures. mdpi.com These studies revealed that this compound interacts specifically with duplex DNA (ds26), while its methylated derivative, 5-methylacridine-4-carboxylic (B1253512) acid, showed a broader interaction profile, including a preference for triplex DNA. mdpi.com In contrast, other acridine derivatives demonstrated high selectivity for G-quadruplex structures. mdpi.com The binding affinity can be quantified by a binding constant (Kₐ). For example, a derivative, 2-oxo-2-[3-(trifluoromethyl)anilino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate, was found to have a binding constant of 8.9 × 10⁴ M⁻¹ with calf thymus DNA, indicating a moderate affinity. vulcanchem.com

Table 1: DNA Binding Affinity of Acridine Derivatives This table is interactive. You can sort and filter the data.

| Compound | DNA Structure Preference | Finding | Source |

|---|---|---|---|

| This compound (1) | Duplex (ds26) | Interacts only with duplex ds26. | mdpi.com |

| 5-Methylacridine-4-carboxylic acid (2) | Triplex preference | Induced a change in affinity compared to compound 1, showing a triplex preference. | mdpi.com |

| Threoninol derivative (5) | Quadruplex selectivity | Showed selectivity for G-quadruplex DNA. | mdpi.com |

| Acridine derivative (7) | Quadruplex selectivity | Showed selectivity for G-quadruplex DNA. | mdpi.com |

| 2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate | Minor Groove Preference | Binding constant (Kₐ) of 8.9 × 10⁴ M⁻¹ with calf thymus DNA. | vulcanchem.com |

Capture of Double-Stranded DNAs (dsDNAs)

This compound hydrate (B1144303) serves as a precursor in the synthesis of DNA intercalators designed specifically for the capture of double-stranded DNA (dsDNA) duplexes from a solution. chemicalbook.comscientificlabs.comweeiboo.comsigmaaldrich.comvwr.com This application leverages the compound's inherent ability to bind to DNA, allowing for the development of tools used in molecular biology and diagnostics to isolate and study dsDNA. chemicalbook.comscientificlabs.comweeiboo.com

Photocatalytic Mechanisms Involving this compound Frameworks

Acridine photocatalysis has emerged as a powerful platform for synthetic chemistry, enabling direct functionalization of carboxylic acids under visible light. nih.govnih.gov This methodology provides novel synthetic pathways to important functional groups and materials. nih.govchemrxiv.org

Proton-Coupled Electron Transfer (PCET) Processes

The photocatalytic activity of the this compound framework is driven by a proton-coupled electron transfer (PCET) mechanism. nih.govrsc.org Upon irradiation with visible light, a hydrogen-bonded complex between the acridine photocatalyst and the carboxylic acid enters a singlet excited state. nih.govnih.gov Within this photoexcited complex, a PCET occurs, leading to the generation of an alkyl radical via decarboxylation. nih.govnih.gov

A key advantage of this mechanism is that it bypasses the need for the pre-activation of carboxylic acids into redox-active esters or the use of stoichiometric bases to form more easily oxidizable carboxylates. nih.govnih.gov The acridine photocatalyst itself is not basic enough to deprotonate the carboxylic acid in the ground or excited state. nih.govrsc.org Instead, the reaction's directionality is controlled by the hydrogen bond within the acridine-carboxylic acid complex, ensuring high functional group tolerance. nih.govrsc.org This process generates an acridinyl radical intermediate, which is crucial for the turnover of the catalytic cycle. nih.gov The stability of this radical is influenced by substituents on the acridine ring, which in turn affects the photocatalytic performance. nih.gov This PCET-based mechanism has been successfully integrated into dual catalytic systems, for example with copper catalysis, to facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org

Role of C9 Substituents in Photocatalysis

The substitution at the C9 position of the acridine framework is a critical determinant of the photocatalytic activity of the molecule. Research has demonstrated that substituents, particularly 9-aryl groups, can markedly enhance the efficiency of direct decarboxylative functionalizations. nih.gov Acridines featuring ortho-substituted 9-aryl groups have been identified as exhibiting the best photocatalytic performance. nih.gov In contrast, the unsubstituted acridine molecule is generally inefficient, necessitating high catalyst loadings and resulting in slower reaction rates and lower yields. nih.gov

Computational and kinetic studies have provided insights into the structural basis for this enhanced activity. A key finding is the predominant role of steric repulsion from the C9 substituent in influencing photocatalytic efficiency. rsc.org A multivariate linear regression model has been developed that quantitatively links the photocatalytic activity of 9-substituted acridines to two main parameters: the steric encumbrance and the spin density at the C9 position. nih.gov This model suggests an inverse relationship between photocatalytic activity and spin density, indicating that a more delocalized acridinyl radical intermediate contributes to a more efficient photocatalytic system. rsc.org While the 9-aryl substituent is not a direct participant in the proton-coupled electron transfer (PCET) process, it plays a crucial role by stabilizing the intermediate acridinyl radical. nih.gov

| Parameter | Influence on Photocatalytic Activity | Source |

| 9-Aryl Substitution | Significantly improves efficiency, especially with ortho-substituents. nih.gov | nih.gov |

| Steric Encumbrance at C9 | Plays a predominant role in determining photocatalytic performance. rsc.org | rsc.org |

| Spin Density at C9 | An inverse relationship exists; lower spin density (more delocalization) enhances efficiency. rsc.orgnih.gov | rsc.orgnih.gov |

Decarboxylative Functionalization Pathways

This compound and its derivatives serve as potent organophotocatalysts that enable the direct functionalization of carboxylic acids, bypassing the need for their pre-activation into redox-active esters. nih.govrsc.org The underlying mechanism for this transformation is a photoinduced proton-coupled electron transfer (PCET). rsc.orgrsc.org This process occurs within a hydrogen-bonded complex formed between the photoexcited acridine catalyst and the carboxylic acid substrate. nih.govrsc.org Previous studies have established that this photoinduced decarboxylation happens after the PCET within the singlet excited state of this acridine–carboxylic acid complex. rsc.org Computational studies further suggest that the S3 n→π* singlet excited state may act as an efficient channel for the PCET. nih.gov

This catalytic system has been successfully applied to a diverse range of decarboxylative functionalizations, demonstrating its synthetic utility. These pathways allow for the direct conversion of carboxylic acids into a variety of valuable chemical entities.

Key Functionalization Pathways:

Decarboxylative Sulfonylation: A broad-scope platform enables the direct, one-step conversion of carboxylic acids to sulfones, sulfinates, sulfonyl chlorides, and sulfonyl fluorides. rsc.orgresearchgate.net

Decarboxylative Amidosulfonation: A dual catalytic system allows for the direct transformation of carboxylic acids into sulfonamides and sulfonyl azides. rsc.orgresearchgate.net

Decarboxylative Amine Construction: In a tricomponent reaction, carboxylic acids react with aldehydes and amines to form α-branched amines. rsc.org

Decarboxylative Sulfhydrylation: This method facilitates the conversion of carboxylic acids to thiols in a reaction with elemental sulfur. nih.gov

The chemoselectivity observed in these reactions is attributed to the directional nature of the decarboxylative process occurring within the specific acridine-carboxylic acid complex. rsc.org

Molecular Interactions and Self-Assembly

Hydrogen-Bonding Interactions

The carboxylic acid functionality of this compound (ACA) is central to its molecular interactions, facilitating strong intermolecular hydrogen bonding. scbt.com This hydrogen-bonding capability is a critical factor in the formation of self-assembled structures and influences the molecule's behavior in different environments. scbt.comrsc.org

Studies have elucidated the specific nature of these interactions. The planar aromatic system of the acridine core promotes π-π stacking, while the nitrogen atom in the ring and the carboxyl group are key participants in hydrogen bonds. scbt.com In complexes, the acridine nitrogen atom can act as a hydrogen acceptor, forming O–H⋯N hydrogen bonds with coordinated solvent molecules like water or methanol (B129727). rsc.org

On surfaces, X-ray photoelectron spectroscopy (XPS) measurements have confirmed a distinct hydrogen-bonding interaction between ACA molecules where the ring nitrogen functions as the hydrogen-bond acceptor and the proton of the carboxyl group acts as the hydrogen-bond donor. nih.govacs.org This directional, head-to-tail interaction is a dominant force in the self-assembly of ACA monolayers. nih.govacs.org Semiempirical calculations suggest that in its ground state, the carboxyl group is twisted at an angle of approximately 55° relative to the aromatic ring. acs.org

Molecular Architecture on Surfaces (e.g., Ag (111))

The self-assembly of this compound on a silver (Ag) (111) surface has been characterized in detail using ultra-high vacuum scanning tunneling microscopy (UHV-STM) and XPS. nih.govacs.org The resulting molecular architecture is highly dependent on the morphology of the underlying substrate. nih.govacs.org At low coverage, ACA molecules exist as a two-dimensional gas on the surface at room temperature. nih.govacs.org

As coverage increases, two distinct, ordered adlayer structures emerge based on the surface topography:

High-Density Chains on Step-Free Terraces: On large, flat, step-free regions of the Ag(111) substrate, ACA molecules self-organize into large, well-ordered islands that can exceed 100 nm in size. nih.govacs.org This structure consists of chains of ACA molecules linked by the head-to-tail hydrogen bonds described previously. nih.govacs.org The molecules within these chains adopt alternating tilt angles relative to the surface, which allows for a high packing density. nih.govacs.org This ordered phase is commensurate with the Ag(111) substrate and is indexed as a (4 0, 2 4) structure. nih.govacs.org

Low-Density Dimers on Roughened Surfaces: On Ag(111) surface areas that have a high density of crystallographic steps (terrace widths ≤ 6 nm), a completely different molecular arrangement forms. nih.govacs.org Here, pairs of ACA molecules arrange into a zigzag pattern, forming a lower-density structure indexed as (12 2, 6 5). nih.govacs.org The structural model for this phase consists of dimers linked via their carboxyl groups in a flat-lying orientation on the surface. nih.govacs.org

Despite the highly anisotropic nature of the intermolecular hydrogen bonds, the self-assembled islands tend to be compact in shape. pnas.org This is attributed to significantly different substrate interactions that are induced by the alternating orientations of successive molecules in the condensed phase. pnas.org

| Surface Morphology | Molecular Arrangement | Structural Details | Overlayer Notation |

| Step-Free Ag(111) | High-density chains | Head-to-tail hydrogen bonds; alternating tilt angles. nih.govacs.org | (4 0, 2 4) nih.govacs.org |

| Roughened Ag(111) | Low-density zigzag pattern | Carboxyl-carboxyl linked dimers; flat-lying orientation. nih.govacs.org | (12 2, 6 5) nih.govacs.org |

Computational and Theoretical Investigations of 9 Acridinecarboxylic Acid

Quantum-Mechanical Calculations

Quantum-mechanical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate acridine (B1665455) derivatives. researchgate.net For 9-Acridinecarboxylic acid specifically, DFT calculations have provided detailed information on its geometry, especially concerning the orientation of the carboxylic acid group relative to the acridine ring system in different electronic states. researchgate.net These advanced computational methods are crucial for understanding the electronic structure and predicting the behavior of the molecule upon excitation. researchgate.netresearchgate.net

Semiempirical Molecular Orbital (MO) Calculations

Semiempirical methods, such as the Austin Model 1 (AM1), have been effectively used to study this compound. iitkgp.ac.inacs.org These calculations provide a cost-effective way to explore the energies and configurations of the molecule in its ground (S0) and lowest excited singlet (S1) electronic states. iitkgp.ac.inacs.org Such studies have been instrumental in interpreting the compound's photophysical properties, including its absorption and fluorescence behavior. iitkgp.ac.inacs.org

Ground State (S0) and Excited Singlet State (S1) Energies and Geometries

Theoretical calculations have been performed to determine the energies and geometries of this compound in its ground (S0) and first excited singlet (S1) states. iitkgp.ac.inacs.org Upon electronic excitation from the S0 to the S1 state, the molecule undergoes a significant geometric rearrangement. researchgate.netiitkgp.ac.in In the ground state, the carboxylic acid group is substantially twisted out of the plane of the aromatic acridine ring. iitkgp.ac.inacs.org However, in the excited state, the molecule relaxes to a more planar conformation. researchgate.netiitkgp.ac.inacs.org Specifically, DFT calculations indicate the dihedral angle between the COOH group and the acridine moiety changes from approximately 58° in the S0 state to about 29° in the S1 state. researchgate.net

Analysis of Bond Lengths, Charge Densities, and Dipole Moments

The analysis of calculated bond lengths, charge densities, and dipole moments for this compound reveals key details about its electronic structure. iitkgp.ac.inacs.org Calculations suggest that despite the significant conformational change and decrease in the twist angle of the carboxyl group upon moving to the S1 excited state, there is no major resonance charge transfer observed from the aromatic ring to the COOH group. iitkgp.ac.inacs.org This is in contrast to similar compounds like 9-anthroic acid, where a charge-transfer state is believed to exist. iitkgp.ac.inacs.org The absence of solvent-induced shifts in the absorption spectra further suggests that the dipole moment of 9-ACA is low in its ground state. iitkgp.ac.in

Conformational Analysis (e.g., Carboxyl Group Orientation)

A primary focus of the conformational analysis of this compound has been the orientation of its carboxyl group relative to the fused aromatic ring system. researchgate.netiitkgp.ac.inacs.org Both semiempirical and DFT calculations concur that the carboxyl group is significantly twisted in the ground state but becomes more coplanar in the first excited singlet state. researchgate.netiitkgp.ac.inacs.org This is attributed to the balance between steric hindrance and electronic resonance effects. The strong solvation of the COOH group can also influence its orientation, causing it to be out of plane with the aromatic ring and thus reducing the resonance interaction. iitkgp.ac.in

Table 1: Calculated Dihedral Angle of the Carboxyl Group in this compound

| Electronic State | Calculation Method | Dihedral Angle |

|---|---|---|

| Ground State (S0) | Semiempirical AM1 | ~55° iitkgp.ac.inacs.org |

| Ground State (S0) | DFT | 58° researchgate.net |

| Excited Singlet State (S1) | Semiempirical AM1 / DFT | Approaches coplanarity / 29° researchgate.netiitkgp.ac.inacs.org |

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a ligand, such as a derivative of this compound, binds to a receptor protein. mdpi.comtexilajournal.com This method is crucial in structure-based drug design for identifying potential drug candidates and optimizing their binding affinity. texilajournal.comnih.gov In the context of acridine compounds, molecular docking has been applied to derivatives of this compound to study their potential as inhibitors for specific biological targets, such as cholinesterases implicated in Alzheimer's disease. mdpi.com

Prediction of Ligand-Protein Binding Affinity and Orientation

Molecular modeling studies on novel derivatives of this compound have successfully predicted their binding orientation within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For a series of new cyclopentaquinoline derivatives incorporating a this compound moiety, molecular modeling revealed a dual binding mode, with the acridine and cyclopentaquinoline portions engaging in parallel pi-stacking interactions within the enzyme's active site. mdpi.com These theoretical predictions of binding affinity and orientation help to explain the observed inhibitory activity and selectivity of the compounds. mdpi.com For instance, the bulky structure of one derivative was predicted to hinder its entry into the narrow pocket of AChE, consistent with its lower measured activity against that enzyme. mdpi.com

Understanding Molecular Basis of Drug Action and Resistance

Computational studies, particularly molecular docking, are crucial in elucidating the mechanisms of action and resistance of drugs derived from this compound. lookchem.com These methods predict the binding affinity and orientation of these compounds to their protein targets. lookchem.com This information is invaluable for designing new drugs with high specificity and potency, as well as for understanding how resistance develops at a molecular level. lookchem.com

For instance, in the context of Alzheimer's disease, molecular modeling has been employed to understand how derivatives of this compound inhibit cholinesterases, key enzymes in the disease's pathology. nih.gov These studies can reveal specific interactions between the drug molecule and amino acid residues within the active site of the enzyme. researchgate.net Resistance to drugs can emerge from mutations in the target protein that alter these binding interactions. d-nb.info By simulating these mutations, researchers can predict their impact on drug efficacy and proactively design new compounds that can overcome this resistance. d-nb.info

Derivatives of this compound have been investigated for their potential as antitumor agents. lookchem.com The development of resistance to anticancer drugs is a significant clinical challenge. Computational models can help identify the molecular basis of this resistance, such as alterations in the drug's target, like topoisomerase II, or changes in cellular pathways that affect drug metabolism and efflux. ceon.rs

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of this compound and its derivatives in a simulated biological environment. galaxyproject.org These simulations model the movement of atoms over time, offering insights into the conformational changes of both the drug molecule and its target protein upon binding. galaxyproject.org

The process of an MD simulation typically involves several stages:

Setup: This includes preparing the initial structures of the drug molecule and the target protein.

Solvation: The system is then solvated, usually with water molecules, to mimic the aqueous environment of the cell.

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Simulation: Finally, the production simulation is run for a specific period, during which the trajectory of atomic movements is recorded for analysis. galaxyproject.org

For derivatives of this compound, MD simulations can be used to study the stability of the drug-target complex, the role of water molecules in the binding interface, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). This detailed understanding of the binding dynamics is crucial for optimizing the design of more effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and are extensively applied to the this compound scaffold to understand how chemical structure correlates with biological activity. lookchem.com These studies involve systematically modifying the core structure and evaluating the impact of these changes on a specific biological endpoint, such as enzyme inhibition or cytotoxicity. lookchem.com

For example, a review of acridine derivatives highlighted the importance of SAR in developing antitumor agents. ceon.rs One notable derivative, amsacrine (B1665488) (m-AMSA), was developed through SAR studies on sulfonanilide ring substituted compounds. ceon.rs Similarly, research into derivatives of 9-anilinoacridines with antitumor activity suggested that the electronic and hydrophobic properties of substituents significantly affect the drug's binding to its target. ceon.rs

In the context of Alzheimer's disease, SAR studies on a series of cyclopentaquinoline derivatives of this compound revealed that the length of the alkyl chain influenced their ability to inhibit cholinesterases. researchgate.net Specifically, one derivative exhibited the highest inhibitory activity towards butyrylcholinesterase (BuChE), while another was most active against acetylcholinesterase (AChE). researchgate.net

A generalized SAR for this compound derivatives can be summarized as follows:

The Acridine Core: The planar tricyclic system is crucial for intercalation into DNA, a primary mechanism of action for many acridine-based drugs.

The Carboxylic Acid Group: This group can be modified to an amide or ester to alter solubility, cell permeability, and binding interactions.

Substituents on the Acridine Ring: The type and position of substituents can significantly modulate the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its biological activity. ceon.rsresearchgate.net

| Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 9-Anilinoacridines | Anilino group at position 9 | Antitumor activity, DNA binding | ceon.rs |

| Cyclopentaquinoline derivatives | Varying alkyl chain length | Cholinesterase inhibition | researchgate.net |

| 9-Oxoacridines | 5-nitrofurantoin substituent | Antibacterial activity | ceon.rs |

ADMET Analysis and Pharmacokinetic Predictions